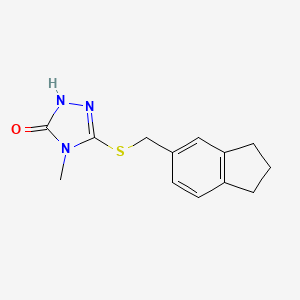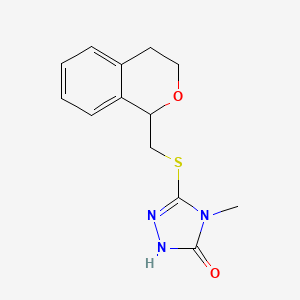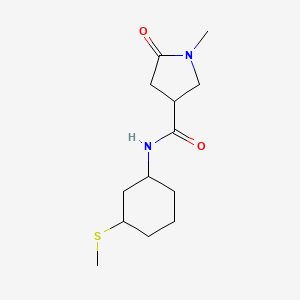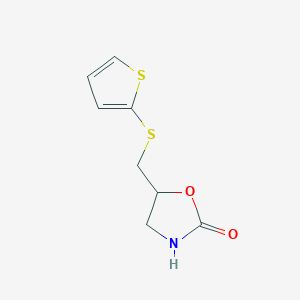
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide, also known as TAK-242, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TAK-242 was first discovered by Takeda Pharmaceutical Company Limited and has since been extensively researched for its ability to modulate the immune response and reduce inflammation.
作用機序
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide works by binding to the intracellular domain of TLR4, preventing its activation and downstream signaling. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the recruitment of immune cells to the site of inflammation. This mechanism of action has been shown to be effective in reducing inflammation and improving outcomes in a variety of disease models.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, this compound has been shown to have a variety of other biochemical and physiological effects. These include the inhibition of platelet activation, the modulation of glucose metabolism, and the regulation of lipid metabolism. These effects have been studied in a variety of disease models and may have potential therapeutic applications in a range of conditions.
実験室実験の利点と制限
One of the main advantages of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide for lab experiments is its specificity and potency. This compound has been shown to have a high degree of selectivity for TLR4 and is able to inhibit its activation at very low concentrations. This makes it a valuable tool for studying the role of TLR4 in a variety of disease models. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide. One area of focus is the development of more potent and selective TLR4 inhibitors, which may have even greater therapeutic potential. Another area of research is the exploration of the effects of this compound on other immune receptors and signaling pathways, which may provide insights into new therapeutic targets. Finally, there is also interest in studying the potential use of this compound in combination with other drugs or therapies, in order to enhance its efficacy and expand its therapeutic applications.
合成法
The synthesis of N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide involves the reaction of 1-tert-butyl-4-chloropyrazole with 3,4-dihydro-1H-isochromen-1-one in the presence of a base and a palladium catalyst. The resulting product is then treated with acetic anhydride and triethylamine to form the final compound, this compound.
科学的研究の応用
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the main areas of research has been in the field of inflammation and immune response modulation. This compound has been shown to inhibit the activation of toll-like receptor 4 (TLR4), a key mediator of inflammation and immune response. This inhibition has been shown to reduce inflammation and improve outcomes in a variety of disease models, including sepsis, acute lung injury, and rheumatoid arthritis.
特性
IUPAC Name |
N-(1-tert-butylpyrazol-4-yl)-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-18(2,3)21-12-14(11-19-21)20-17(22)10-16-15-7-5-4-6-13(15)8-9-23-16/h4-7,11-12,16H,8-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKDWXZRMYGMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)NC(=O)CC2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-methylsulfanylcyclohexyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7594381.png)






![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7594452.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(4-hydroxythiophen-2-yl)methanone](/img/structure/B7594469.png)
![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N-methylacetamide](/img/structure/B7594473.png)
![1-[2-(3,5-Dimethylphenyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7594481.png)
